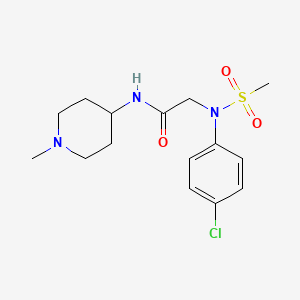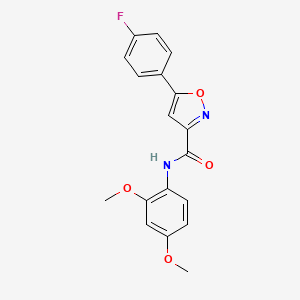![molecular formula C22H26N2O3S B4499324 2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4499324.png)
2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Übersicht
Beschreibung
2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic compounds with significant biological activities .
Vorbereitungsmethoden
The synthesis of 2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic synthesis. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction is known for its mild reaction conditions and functional group tolerance. The synthesis starts with the preparation of the boron reagent, followed by the coupling reaction with the appropriate aryl halide under palladium catalysis .
Analyse Chemischer Reaktionen
2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
2-{3-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZOYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can be compared with other similar compounds, such as:
4-[(3-METHYLPIPERIDIN-1-YL)SULFONYL]ANILINE: This compound shares a similar structural motif but lacks the tetrahydroisoquinoline core.
SB-269970: This compound is an anti-psychotic agent with a similar piperidine structure.
The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline core with the piperidine sulfonyl group, which may confer distinct biological activities and chemical properties .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-17-9-13-24(14-10-17)28(26,27)21-8-4-7-19(15-21)22(25)23-12-11-18-5-2-3-6-20(18)16-23/h2-8,15,17H,9-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWANZZHJOIFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4499243.png)
![N-benzyl-2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4499258.png)
![2-{1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl}-1H-benzimidazole](/img/structure/B4499259.png)
![7-(4-isopropylphenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4499272.png)
![7-(2-thienyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4499280.png)
![N-{4-chloro-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4499287.png)
![N-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N-methylglycine](/img/structure/B4499309.png)
![N-(2-fluorophenyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4499316.png)

![N-(2-chlorophenyl)-4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B4499336.png)
![3-(Propan-2-YL)-5-{1-[5-(thiophen-2-YL)-1,2-oxazole-3-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B4499346.png)
![2-{3-[3-(4-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-7-yl]phenoxy}acetamide](/img/structure/B4499348.png)
![4-(4-chlorophenyl)-13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B4499357.png)

